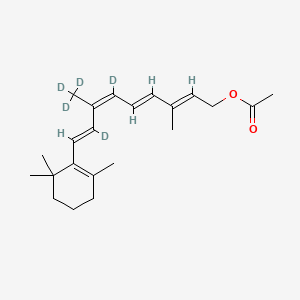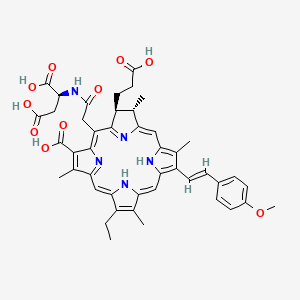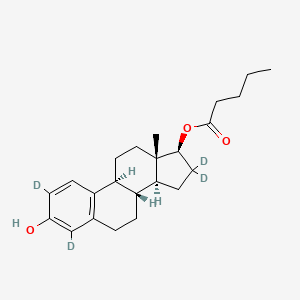
Taurodeoxycholic-2,2,3,4,4-d5 Acid (d5 major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taurodeoxycholic acid-d5 is a deuterium-labeled derivative of taurodeoxycholic acid, a bile acid. Bile acids are amphiphilic molecules synthesized from cholesterol in the liver and play a crucial role in the emulsification of lipids. Taurodeoxycholic acid-d5 is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and the pharmacokinetics of bile acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of taurodeoxycholic acid-d5 involves the incorporation of deuterium atoms into the taurodeoxycholic acid molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Large-scale production of taurodeoxycholic acid-d5 can be achieved through fermentation processes using engineered microbial cell factories. For instance, Escherichia coli can be genetically modified to express enzymes that catalyze the conversion of precursor molecules into taurodeoxycholic acid, followed by deuterium labeling through chemical or enzymatic methods .
Analyse Chemischer Reaktionen
Types of Reactions: Taurodeoxycholic acid-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of taurodeoxycholic acid-d5 can yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Taurodeoxycholic acid-d5 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound to study metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of bile acids in cellular processes, including apoptosis and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Huntington’s disease and amyotrophic lateral sclerosis.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
Taurodeoxycholic acid-d5 exerts its effects through several mechanisms:
Anti-apoptotic Action: Inhibits apoptosis by blocking calcium-mediated apoptotic pathways and caspase-12 activation.
Oxidative Stress Reduction: Decreases the formation of free radicals and protects mitochondrial membranes.
Chemical Chaperone: Acts as a chemical chaperone to maintain protein stability and correct folding
Vergleich Mit ähnlichen Verbindungen
Taurochenodeoxycholic Acid: Another bile acid with similar properties but different molecular targets.
Tauroursodeoxycholic Acid: Known for its neuroprotective and anti-apoptotic activities.
Glycodeoxycholic Acid: A glycine-conjugated bile acid with distinct biological functions
Uniqueness: Taurodeoxycholic acid-d5 is unique due to its deuterium labeling, which makes it a valuable tool in pharmacokinetic studies and metabolic research. The presence of deuterium atoms can alter the metabolic profile and pharmacokinetics of the compound, providing insights into the behavior of bile acids in biological systems .
Eigenschaften
Molekularformel |
C26H45NO6S |
|---|---|
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1/i10D2,14D2,18D |
InChI-Schlüssel |
AWDRATDZQPNJFN-ILYQYKGZSA-N |
Isomerische SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)C)([2H])[2H])O |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



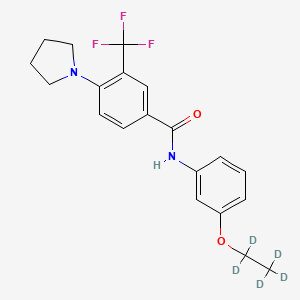
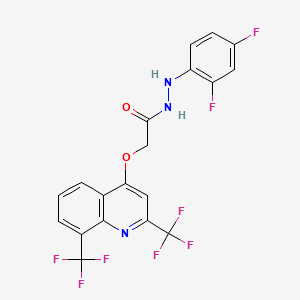
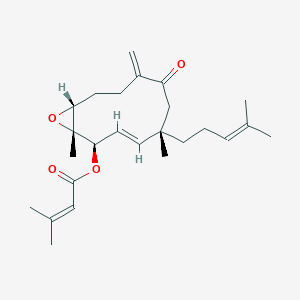

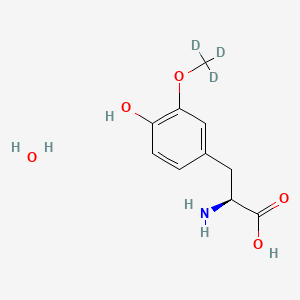

![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)

